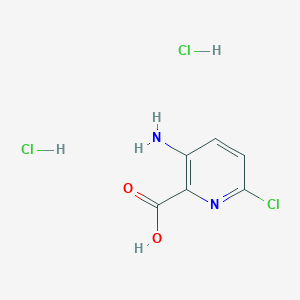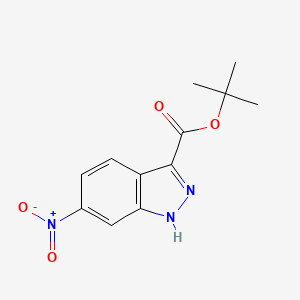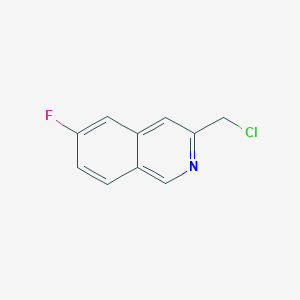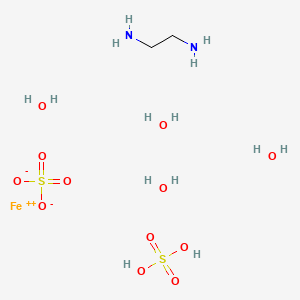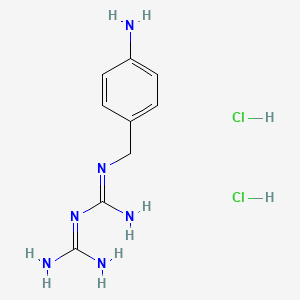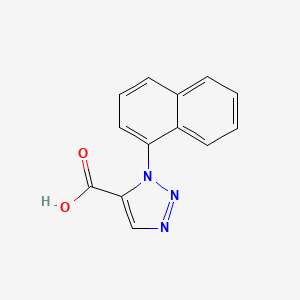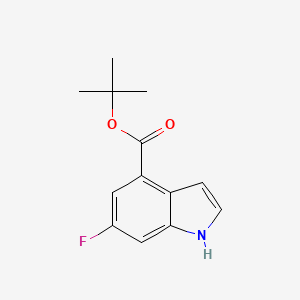
tert-Butyl 6-fluoro-1H-indole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-fluoro-1H-indole-4-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group at the 4-position and a fluorine atom at the 6-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-1H-indole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoroindole.
Esterification: The 6-fluoroindole undergoes esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester at the 4-position of the indole ring.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include continuous flow synthesis and automated purification techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 6-fluoro-1H-indole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives of the compound.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-fluoro-1H-indole-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on indole derivatives. It serves as a model compound to investigate the biological activity and binding affinity of fluorinated indoles.
Medicine: this compound is explored for its potential therapeutic applications. Fluorinated indoles have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its unique properties make it a valuable building block for the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of tert-butyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6-position enhances the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The tert-butyl ester group also contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-formyl-1H-indole-1-carboxylate: Similar in structure but with a formyl group at the 4-position instead of a fluorine atom.
tert-Butyl 1-indolecarboxylate: Lacks the fluorine substitution and has a tert-butyl ester group at the 1-position.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups and is used as a precursor to biologically active natural products.
Uniqueness: tert-Butyl 6-fluoro-1H-indole-4-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl ester group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H14FNO2 |
|---|---|
Poids moléculaire |
235.25 g/mol |
Nom IUPAC |
tert-butyl 6-fluoro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)10-6-8(14)7-11-9(10)4-5-15-11/h4-7,15H,1-3H3 |
Clé InChI |
ZOHOXIOQSYYFNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C2C=CNC2=CC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


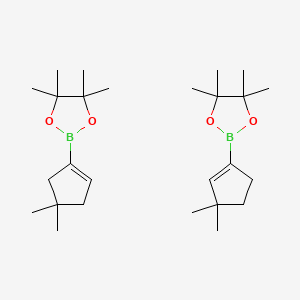
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)


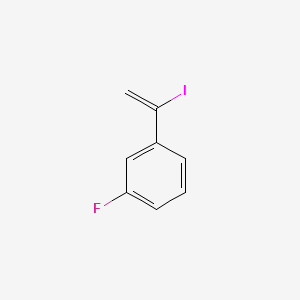
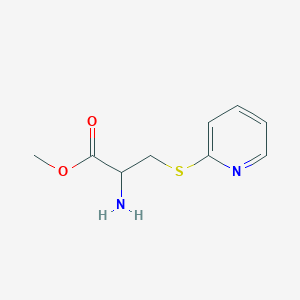
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/no-structure.png)
